N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Overview
Description
AAL1 is an inhibitor of dark-grown Arabidopsis thaliana seedlings, functioning through auxin receptor Transport Inhibitor Response1 (TIR1) and depending on auxin influx and efflux carriers.
Mechanism of Action
Target of Action
AAL1, also known as “N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholino)acetamide” or “N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide”, primarily targets the auxin receptor Transport Inhibitor Response1 (TIR1) . TIR1 is a crucial component of the auxin signaling pathway, which plays a significant role in plant growth, development, and environmental response .
Mode of Action
AAL1 functions through the auxin receptor TIR1 and its functions depend on auxin influx and efflux carriers . It can effectively inhibit dark-grown Arabidopsis thaliana seedlings . AAL1 resistant mutants such as shy2-3c and ecr1-2 are well characterized as mutants in the auxin signaling pathway .
Biochemical Pathways
AAL1 acts through the auxin signaling pathway . Auxin, one of the most important phytohormones, plays crucial roles in plant growth, development, and environmental response . The auxin signaling pathway involves many critical regulators, and AAL1 provides a tool to study weak genetic interactions in this pathway .
Pharmacokinetics
It is known that the functions of aal1 depend on auxin influx and efflux carriers , suggesting that its bioavailability might be influenced by these transport mechanisms.
Result of Action
AAL1 exhibits relatively weak effects on plant growth, with 20 µM and 50 µM IC50 (half growth inhibition chemical concentration) in root and hypocotyl growth respectively . Interestingly, the inhibitory effects of AAL1 and IAA could be partially restored by tyrosine and tryptophan respectively, suggesting some amino acids can also affect the auxin signaling pathway in a moderate manner .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-11-4-6-12(7-5-11)16-13(18)8-17-14(19)9-21-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCQUTXCSLYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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